molecular formula C9H11NO B1196529 5-acetyl-2,3-dihydro-1H-pyrrolizine CAS No. 55041-85-5

5-acetyl-2,3-dihydro-1H-pyrrolizine

Cat. No. B1196529
CAS RN: 55041-85-5
M. Wt: 149.19 g/mol
InChI Key: NWSCEJHRUVCUSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-acetyl-2,3-dihydro-1H-pyrrolizine is a chemical compound with the molecular formula C9H11NO . It is a derivative of pyrrolizine, a nitrogen-containing heterocyclic compound .


Molecular Structure Analysis

The molecular structure of 5-acetyl-2,3-dihydro-1H-pyrrolizine consists of a pyrrolizine ring with an acetyl group attached to one of the carbon atoms . The IUPAC Standard InChI is InChI=1S/C9H11NO/c1-7(11)9-5-4-8-3-2-6-10(8)9/h4-5H,2-3,6H2,1H3 .


Physical And Chemical Properties Analysis

5-acetyl-2,3-dihydro-1H-pyrrolizine has a molecular weight of 149.1897 . It has a density of 1.2±0.1 g/cm3, a boiling point of 290.4±28.0 °C at 760 mmHg, and a flash point of 129.5±24.0 °C . It has 2 H bond acceptors, 0 H bond donors, and 1 freely rotating bond .

Scientific Research Applications

  • Antileukemic Activity : Some derivatives of 2,3-dihydro-1H-pyrrolizine have shown significant antileukemic activity. This is evident in compounds like bis(alkylcarbamates), which demonstrate comparable antileukemic activity to mitomycin in leukemia L1210 in vivo studies (Ladurée et al., 1989).

  • Flavor Component Production : The compound 5-acetyl-6-hydroxymethyl-2,3-dihydro-1H-pyrrolizine, a derivative of 5-acetyl-2,3-dihydro-1H-pyrrolizine, has been identified in the study of Maillard flavor components, specifically in the context of bread flavor production (Adams et al., 2004).

  • Dual Inhibition of Cyclo-oxygenase and 5-lipoxygenase : Certain pyrrolizine derivatives, such as 2,2-Dimethyl-6-(4-chlorophenyl)-7-phenyl, 2,3-dihydro-1H-pyrrolizine-5-yl)-acetic acid (ML 3000), have demonstrated the ability to inhibit both cyclo-oxygenase and 5-lipoxygenase enzymes. This pharmacological profile indicates potential for antiphlogistic, analgesic, antipyretic, antiasthmatic, and antiaggregative activities without causing gastrointestinal damage (Laufer et al., 1994).

  • Anti-inflammatory and Anticancer Activities : Pyrrolizine-5-carboxamides, exploring the impact of various substituents, have shown significant anti-inflammatory and anticancer activities. The activities depend on the type of substituent on the phenyl rings, indicating a strong influence of structural variations on biological activities (Gouda et al., 2018).

  • DNA Interstrand Cross-linking : Pyrrolizine-derived bifunctional electrophiles have been studied for their ability to cross-link DNA strands. This property is significant for understanding the molecular mechanisms of certain antitumor substances (Woo et al., 1993).

  • Amnesia-Reversal Activity : Dihydro-1H-pyrrolizine-3,5(2H,6H)-diones, a cyclic imide related to 2,3-dihydro-1H-pyrrolizine, have shown potential in reversing electroconvulsive shock-induced amnesia in mice. This suggests possible applications in cognitive enhancement or the treatment of memory disorders (Butler et al., 1987).

properties

IUPAC Name

1-(6,7-dihydro-5H-pyrrolizin-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-7(11)9-5-4-8-3-2-6-10(8)9/h4-5H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWSCEJHRUVCUSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C2N1CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90335717
Record name 5-acetyl-2,3-1H-pyrrolizine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90335717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 5-Acetyl-2,3-dihydro-1H-pyrrolizine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040051
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

5-acetyl-2,3-dihydro-1H-pyrrolizine

CAS RN

55041-85-5
Record name 1-(2,3-Dihydro-1H-pyrrolizin-5-yl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55041-85-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-acetyl-2,3-1H-pyrrolizine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90335717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Acetyl-2,3-dihydro-1H-pyrrolizine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040051
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

45.5 °C
Record name 5-Acetyl-2,3-dihydro-1H-pyrrolizine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040051
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-acetyl-2,3-dihydro-1H-pyrrolizine
Reactant of Route 2
Reactant of Route 2
5-acetyl-2,3-dihydro-1H-pyrrolizine
Reactant of Route 3
Reactant of Route 3
5-acetyl-2,3-dihydro-1H-pyrrolizine
Reactant of Route 4
5-acetyl-2,3-dihydro-1H-pyrrolizine
Reactant of Route 5
Reactant of Route 5
5-acetyl-2,3-dihydro-1H-pyrrolizine
Reactant of Route 6
5-acetyl-2,3-dihydro-1H-pyrrolizine

Q & A

Q1: What is the significance of 5-acetyl-2,3-dihydro-1H-pyrrolizine in food chemistry?

A1: 5-acetyl-2,3-dihydro-1H-pyrrolizine is a significant compound in food chemistry as it contributes to the aroma profile of cooked foods. It forms during the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating. This compound is particularly relevant to foods containing L-proline and D-glucose, such as baked goods, roasted coffee, and cooked meat. Understanding its formation and sensory properties can help food scientists tailor flavor profiles and enhance the sensory appeal of food products.

Q2: How is 5-acetyl-2,3-dihydro-1H-pyrrolizine formed?

A: The formation of 5-acetyl-2,3-dihydro-1H-pyrrolizine is a result of the Maillard reaction between L-proline and D-glucose when heated together. [] While the exact mechanism is complex, it involves a series of steps including condensation, cyclization, and rearrangements. Further research is needed to fully elucidate the detailed reaction pathway and the influence of factors such as temperature, pH, and water activity on the formation of this compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.